1-Bromo-5-chloro-4-methyl-2-nitrobenzene
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Overview
Description
1-Bromo-5-chloro-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 . It is a derivative of benzene, characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to the benzene ring. This compound is commonly used in various chemical synthesis processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-4-methyl-2-nitrobenzene can be synthesized through a series of chemical reactions starting from benzene derivatives. One common method involves the nitration of toluene to form nitrotoluene, followed by bromination and chlorination under controlled conditions . The reaction typically requires the presence of catalysts such as ferric bromide and antimony tribromide to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine gas or sulfuryl chloride.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Aminobenzene Derivatives: Reduction of the nitro group yields aminobenzene derivatives.
Substituted Benzene Compounds: Nucleophilic substitution reactions produce various substituted benzene compounds depending on the nucleophile used.
Scientific Research Applications
1-Bromo-5-chloro-4-methyl-2-nitrobenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 1-Bromo-5-chloro-4-methyl-2-nitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or activation of specific pathways . The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-nitrobenzene
- 2-Bromo-5-chloro-4-nitrotoluene
- 1-Bromo-4-nitrobenzene
Uniqueness: 1-Bromo-5-chloro-4-methyl-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro and methyl groups, allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
1-bromo-5-chloro-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNLTRMMZMKDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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